molecular formula C6H2BrCl2NO2 B6160720 2-bromo-1,3-dichloro-4-nitrobenzene CAS No. 1081816-56-9

2-bromo-1,3-dichloro-4-nitrobenzene

Cat. No.: B6160720
CAS No.: 1081816-56-9
M. Wt: 270.9
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Description

2-Bromo-1,3-dichloro-4-nitrobenzene (CAS: Not explicitly listed; molecular formula: C₆H₂BrCl₂NO₂, molecular weight: 282.66 g/mol) is a halogenated nitroaromatic compound characterized by bromine, chlorine, and nitro substituents on a benzene ring. The substituents are positioned at the 1, 2, 3, and 4 positions (relative to nitro at position 4), making it a highly functionalized aromatic compound. Its synthesis typically involves electrophilic substitution reactions, leveraging the directing effects of nitro and halogen groups. Applications include use as a precursor in pharmaceuticals, agrochemicals, and materials science due to its reactive halogen and nitro moieties .

Properties

CAS No.

1081816-56-9

Molecular Formula

C6H2BrCl2NO2

Molecular Weight

270.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,3-dichloro-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. One common method includes the nitration of 1,3-dichlorobenzene followed by bromination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The bromination step involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom into the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine with iron or aluminum bromide as a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Nucleophilic Substitution: Sodium hydroxide or amines in a suitable solvent.

Major Products Formed

    Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1,3-dichloro-4-nitrobenzene is used in scientific research for various applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The bromine and chlorine atoms can participate in halogen bonding and other interactions with biological molecules. These properties enable the compound to act as an inhibitor or modulator of enzyme activity and protein function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent positions, halogen types, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
2-Bromo-1,3-dichloro-4-nitrobenzene - C₆H₂BrCl₂NO₂ 282.66 1-Cl, 2-Br, 3-Cl, 4-NO₂ Low water solubility, high reactivity
4-Bromo-1-chloro-2-nitrobenzene 164666-68-6 C₆H₃BrClNO₂ 251.45 1-Cl, 2-NO₂, 4-Br Moderate solubility, photostable
1-Bromo-3-chloro-5-nitrobenzene 16588-26-4 C₆H₃BrClNO₂ 251.45 1-Br, 3-Cl, 5-NO₂ Similar MW, lower steric hindrance
2-Bromo-1-methyl-4-nitrobenzene 7745-93-9 C₇H₆BrNO₂ 232.03 1-CH₃, 2-Br, 4-NO₂ Higher volatility, reduced polarity
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 C₇H₅BrClF 223.47 2-Br, 3-Cl, 4-F, 1-CH₃ Lower MW, higher lipophilicity

Key Observations :

  • Solubility: The presence of two chlorine atoms and a nitro group in this compound reduces water solubility compared to mono-halogenated analogs (e.g., 4-bromo-1-chloro-2-nitrobenzene). Nitro groups enhance electron-withdrawing effects, further decreasing solubility .
  • Molecular Weight : The compound’s higher molecular weight (282.66 g/mol) distinguishes it from simpler derivatives like 2-bromo-1-methyl-4-nitrobenzene (232.03 g/mol) .

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